Bendacalol

Description

Classification within Chemical Compound Families

Bendacalol mesylate is classified as a derivative of 1,4-benzodioxin-2-methanol (B8534249). ontosight.ai This places it within a chemical family characterized by a benzodioxin ring structure. In terms of its pharmacological activity, this compound is identified as an adrenergic agent, specifically an alpha- and beta-adrenergic receptor inhibitor with a noted calcium entry blocking effect. ncats.io The International Nonproprietary Names (INN) system, managed by the World Health Organization (WHO), classifies compounds based on common structural or pharmacological features through the use of stems. This compound is listed under the "-alol" stem, which is designated for beta-adrenergic blockers. who.intwho.intwho.intscribd.com

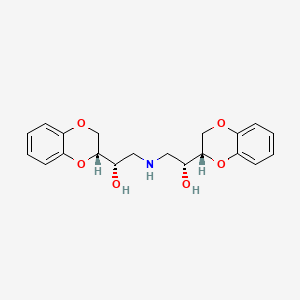

The chemical structure of this compound is defined by the molecular formula C20H23NO6. ncats.iouni.lumaybridge.com It exists as a stereoisomer. ontosight.ai Key identifiers for this compound mesylate include its PubChem Compound ID (CID) 10434826, UNII (Unique Ingredient Identifier) 5KP3ZO1VLL, and ChEMBL ID ChEMBL2104689. ontosight.ainih.gov

Historical Perspectives on Related Chemical Entities and Their Research Trajectories

The study of adrenergic receptor inhibitors and calcium channel blockers has a significant history in pharmaceutical research, particularly in the development of treatments for cardiovascular conditions like hypertension. Compounds with activity on adrenergic receptors, such as beta-blockers, have been a cornerstone of therapy for decades. nih.govnih.gov The "-alol" stem used for naming beta-adrenergic blockers, under which this compound is classified, has been in use by the WHO INN program since at least 2002, indicating a sustained trajectory of research and development in this class of compounds. who.intwho.int

Early research into this compound (CGS 10078B) included investigations into its effects on hypertension in animal models, which reportedly showed some positive outcomes. ncats.io This historical context of studying related adrenergic and calcium channel modulating agents has likely informed the research trajectory for this compound, focusing on its potential in managing cardiovascular health. ontosight.ai

Current Academic Significance and Research Gaps Pertaining to this compound

This compound mesylate remains a compound of academic significance within life sciences and pharmacology, primarily due to its potential applications in cardiovascular health. ontosight.ai Current research efforts are directed towards gaining a comprehensive understanding of its properties, including synthesis, detailed pharmacology, and toxicology. ontosight.ai These investigations are crucial for evaluating its potential for clinical translation. ontosight.ai

Despite some positive findings in historical animal studies concerning hypertension, a notable research gap exists regarding the availability of information on further studies in humans. ncats.io This highlights the need for continued investigation to fully elucidate its pharmacological profile and efficacy in various conditions. ontosight.ai

This article focuses on the chemical compound this compound, with a specific emphasis on its synthetic methodologies and pathway elucidation, as well as approaches to the synthesis of its analogues. This compound, also known by the code CGS 10078B, is a chemical entity classified as a 1,4-benzodioxin-2-methanol derivative. ontosight.ai It has been recognized for its potential pharmacological properties, particularly as a beta-adrenergic blocker, suggesting applications in the management of cardiovascular conditions by influencing heart rate and blood pressure. ontosight.ai The compound's unique chemical structure is considered integral to its biological activity. ontosight.ai this compound is listed in various chemical and pharmaceutical databases, including PubChem, with the CID 10434826. uni.lunih.gov

Comprehensive research into compounds like this compound is essential for understanding their properties, including synthesis, pharmacology, and toxicology, to evaluate their potential for clinical development. ontosight.ai

Further research specifically focused on the synthetic chemistry of this compound and its analogues would be necessary to populate the detailed sections of the provided outline.

Structure

3D Structure

Properties

CAS No. |

81703-42-6 |

|---|---|

Molecular Formula |

C20H23NO6 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(1R)-1-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-[[(2S)-2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-hydroxyethyl]amino]ethanol |

InChI |

InChI=1S/C20H23NO6/c22-13(19-11-24-15-5-1-3-7-17(15)26-19)9-21-10-14(23)20-12-25-16-6-2-4-8-18(16)27-20/h1-8,13-14,19-23H,9-12H2/t13-,14+,19+,20- |

InChI Key |

JMVGSDHINNGCAC-GOFCXKROSA-N |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2O1)[C@H](CNC[C@H]([C@@H]3COC4=CC=CC=C4O3)O)O |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(CNCC(C3COC4=CC=CC=C4O3)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for Bendacalol and Its Analogues

Computational Approaches to Synthesis Design and Optimization

Reaction Prediction Models and Mechanistic Insights

Accurate prediction of reaction outcomes is a critical goal in chemical synthesis, particularly in the pharmaceutical industry ontosight.ai. Reaction prediction models, often leveraging machine learning and large datasets of known reactions, are increasingly employed to anticipate products, optimize conditions, and explore alternative synthetic pathways ontosight.aiwho.intgoogle.comrsc.org. These models can analyze the structural features of reactants, reagents, and solvents to predict the most likely transformation and potential byproducts ontosight.ai.

Furthermore, the development of quantitative structure-reactivity models, built upon high-quality experimental data and mechanistically relevant descriptors, can provide valuable insights into the underlying reaction mechanisms ontosight.ai. By analyzing the factors that influence reaction rates and selectivity, these models can help elucidate the intricate steps involved in a chemical transformation, guiding the design of more efficient and selective synthetic routes ontosight.airesearchgate.net. While specific applications to Bendacalol synthesis were not identified in the search results, these modeling techniques hold significant potential for understanding and optimizing the formation of its complex structure and that of its analogues.

Quantum Chemical Simulations in Synthetic Route Evaluation

Quantum chemical simulations offer a powerful theoretical approach to investigate chemical reactions at an atomic level research-solution.comthegoodscentscompany.comgoogle.com. By calculating the electronic structure and energies of molecules and transition states, these simulations can provide quantitative data on reaction feasibility, energy barriers, and the stability of intermediates research-solution.comthegoodscentscompany.com. This information is invaluable for evaluating and comparing different potential synthetic routes acs.org.

Quantum chemical simulations can help to:

Determine the thermodynamic and kinetic favorability of proposed reaction steps.

Identify potential side reactions and competing pathways.

Understand the role of catalysts and solvents in influencing reactivity and selectivity.

Predict spectroscopic properties to aid in product characterization.

For the synthesis of complex molecules like this compound, quantum chemical simulations could be used to evaluate the viability of different strategies for constructing the 1,4-benzodioxin (B1211060) core and attaching the various side chains, providing crucial data to complement experimental efforts research-solution.com. Although specific studies applying quantum chemical simulations to this compound synthesis were not found, the general utility of these methods in evaluating synthetic routes for organic compounds is well-established research-solution.comthegoodscentscompany.comacs.org.

Design and Synthesis of Molecular Probes and Labeled Analogues for Research Applications

Molecular probes and labeled analogues are indispensable tools in chemical biology and pharmacological research, enabling the study of a compound's interactions with biological targets, its distribution in biological systems, and its metabolic fate scirp.org. The design and synthesis of such probes for a compound like this compound would involve incorporating detectable labels (e.g., fluorescent tags, radioisotopes, stable isotopes) or functional groups that allow for specific interactions or visualization, without significantly altering the compound's core biological activity.

Molecular and Cellular Mechanisms of Action of Bendacalol

Receptor Interaction and Binding Dynamics

Bendacalol's pharmacological effects are largely attributed to its interaction with adrenergic receptors. uni.lunih.gov These receptors are a class of G protein-coupled receptors (GPCRs) that are the targets of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine. nih.govnih.gov

Adrenergic Receptor Subtype Antagonism and Selectivity Profiling

This compound has been characterized as an alpha- and beta-adrenergic receptor inhibitor. nih.gov Its classification within the beta-adrenergic blocker group suggests a primary antagonistic action at beta-adrenergic receptor subtypes. uni.lu Beta-adrenergic receptors are categorized into three main subtypes: β1, β2, and β3, which are differentially expressed throughout the body and mediate various physiological responses upon activation. nih.govnih.gov β1 receptors are predominantly found in the heart, where their stimulation leads to increased heart rate and contractility. nih.govnih.gov β2 receptors are prevalent in smooth muscles of the airways, blood vessels, and other tissues, mediating relaxation. nih.gov β3 receptors are primarily involved in lipolysis. nih.gov

While this compound is identified as both an alpha and beta inhibitor nih.gov, detailed selectivity profiling across the specific adrenergic receptor subtypes (α1, α2, β1, β2, β3) with quantitative data (e.g., inhibition constants, Ki values) for this compound was not available in the consulted literature. Some beta-blockers exhibit selectivity for particular beta-adrenergic receptor subtypes, such as β1-selective antagonists (cardioselective), while others are non-selective, blocking both β1 and β2 receptors. Some compounds, like labetalol (B1674207) and carvedilol, demonstrate mixed alpha and beta blockade. nih.gov The specific selectivity profile of this compound among these subtypes would be crucial for fully understanding its therapeutic potential and potential off-target effects, but this detailed data was not found.

Quantitative Characterization of Ligand Binding Kinetics and Thermodynamics

The interaction of a ligand, such as this compound, with its receptor target involves binding kinetics, which describe the rates of association and dissociation, and thermodynamics, which relate to the energy changes involved in the binding process. Binding kinetics are quantified by the association rate constant (kon) and the dissociation rate constant (koff). These constants determine the binding affinity (KD), which represents the concentration of the ligand required to occupy 50% of the receptor sites at equilibrium. The residence time, determined by the koff rate, is also considered an important factor in the duration of a drug's effect.

While the general principles of ligand binding kinetics and thermodynamics are well-established in pharmacology, specific quantitative data characterizing the binding kinetics and thermodynamics of this compound to its target adrenergic receptors were not available in the reviewed search results. Such data would typically involve experimental measurements using techniques like radioligand binding assays or surface plasmon resonance to determine kon, koff, and KD values for this compound binding to isolated adrenergic receptor subtypes.

Investigation of Allosteric Modulation

Allosteric modulation refers to the binding of a ligand to a site on a receptor distinct from the orthosteric binding site (where the primary endogenous ligand binds), which then influences the receptor's activity or its binding affinity for the orthosteric ligand. Allosteric modulators can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) receptor function.

While the concept of allosteric modulation is relevant to GPCRs, including adrenergic receptors, specific research findings investigating whether this compound acts as an allosteric modulator of adrenergic receptors or other targets were not identified in the consulted literature. Its primary classification as an adrenergic receptor antagonist suggests it likely interacts with the orthosteric binding site, but potential allosteric effects would require specific investigation.

Intracellular Signal Transduction Cascades

Adrenergic receptors, as GPCRs, mediate their intracellular effects by coupling to heterotrimeric G proteins. nih.gov Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of associated G proteins, which in turn modulate downstream signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

As an adrenergic receptor antagonist, this compound is expected to modulate GPCR signaling pathways downstream of these receptors. nih.gov Activation of β1 and β2 adrenergic receptors typically couples to Gs proteins, leading to the activation of adenylyl cyclase and increased production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Elevated cAMP levels can then activate protein kinase A (PKA), which phosphorylates various intracellular targets, ultimately leading to the physiological responses associated with adrenergic stimulation, such as increased heart rate and contractility. nih.gov Alpha-adrenergic receptors, particularly α1 subtypes, often couple to Gq proteins, activating phospholipase C and leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC). nih.gov

As an antagonist, this compound would inhibit the signaling cascades initiated by the binding of endogenous agonists (epinephrine and norepinephrine) to adrenergic receptors. nih.govnih.gov By blocking these receptors, this compound would prevent or reduce the G protein activation and subsequent downstream signaling events, such as the increase in cAMP mediated by beta receptors or the calcium mobilization mediated by alpha-1 receptors. nih.govnih.gov While the general mechanism of beta-blockers on GPCR signaling is well-understood nih.gov, detailed studies specifically delineating the precise G protein coupling preferences and the full spectrum of intracellular signaling pathways modulated by this compound were not found in the search results. Some sources mention this compound in the context of GPCR and G Protein signaling, reinforcing its mechanism through this pathway.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Advanced Computational Chemistry in SAR

Molecular Docking and Dynamics Simulations for Binding Site Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com Knowledge of the preferred orientation in turn may be used to predict the binding affinity between two molecules using, for example, scoring functions. For a compound like Bendacalol, if a biological target were identified, molecular docking simulations would be employed to predict how it fits into the target's binding site. This process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the target protein (receptor) and this compound (ligand) are prepared. This often involves adding hydrogen atoms, assigning charges, and defining rotatable bonds.

Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses are then "scored" based on how well they fit and interact with the receptor. The pose with the best score is predicted to be the most likely binding mode.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-receptor complex. nih.govnih.gov An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. youtube.com This would allow researchers to:

Assess the Stability of the Binding Pose: Observe whether the docked pose of this compound remains stable within the binding site over a period of simulated time.

Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Predict Conformational Changes: Determine if the binding of this compound induces any changes in the shape of the target protein.

Hypothetical Data Table for this compound Molecular Docking:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

Free Energy Perturbation and Molecular Mechanics Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the difference in the free energy of binding between two ligands, or between a wild-type and a mutant protein. osti.govscientific-computing.comnih.gov If a series of this compound analogs were designed, FEP could be used to predict which modifications would most improve binding affinity. This is achieved by computationally "mutating" one molecule into another in a series of small steps and calculating the free energy change for each step. nih.govyoutube.com

Molecular mechanics (MM) calculations are the foundation of both molecular docking and molecular dynamics. youtube.comnih.gov They use a simplified, classical mechanics-based model to calculate the potential energy of a system of atoms. soton.ac.uk The total potential energy is a sum of terms that describe:

Bond Stretching: The energy required to stretch or compress a chemical bond.

Angle Bending: The energy required to bend the angle between three connected atoms.

Torsional Strain: The energy associated with the rotation around a chemical bond.

Non-bonded Interactions: Van der Waals forces and electrostatic interactions between atoms that are not directly bonded.

These calculations are essential for understanding the forces that govern the structure and interactions of molecules like this compound.

Hypothetical Data Table for this compound Analog Free Energy Perturbation:

| This compound Analog | Modification | Predicted ΔΔGbind (kcal/mol) |

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

Advanced Analytical Methodologies for Bendacalol Research

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic techniques are widely employed for the separation, identification, and quantification of components within a mixture. For Bendacalol, these methods are essential for assessing purity and isolating the compound from reaction mixtures or natural sources. whitman.edustudymind.co.uk

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique frequently utilized for the analysis of this compound. HPLC methods for this compound have been developed and validated for purposes such as purity assessment and quantitative determination. wikipedia.orgijpcbs.comlibretexts.orgjchr.org Method development often involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve satisfactory separation and peak symmetry. ijpcbs.comjchr.orggsconlinepress.com

Reverse-phase HPLC (RP-HPLC) is commonly favored for analyzing lipophilic molecules like this compound, which exhibits high lipophilicity (log P 10.24). japsonline.com This mode utilizes a hydrophobic stationary phase, providing good retention for such compounds. japsonline.com Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures the method is linear, accurate, precise, specific, and robust. jchr.orggsconlinepress.comjapsonline.com

HPLC coupled with mass spectrometry (HPLC-MS or LC-MS) is a rapid method used for the preliminary identification and quantification of compounds, including this compound. wikipedia.orgdiva-portal.org This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of MS. whitman.edudiva-portal.org

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS). wikipedia.orggoogle.com GC is typically used for the separation of volatile or semi-volatile compounds. studymind.co.uk While HPLC is often preferred for less volatile or thermally labile compounds, GC-MS can provide valuable information regarding the composition of samples containing this compound and potential impurities. google.comchromforum.org The coupling with MS allows for the identification of separated components based on their fragmentation patterns. whitman.edugoogle.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, offering advantages such as speed and reduced solvent consumption compared to HPLC. nih.govselvita.comchromatographyonline.comchiraltech.com SFC utilizes a mobile phase in a supercritical state, typically carbon dioxide, which possesses properties between those of a liquid and a gas. nih.govselvita.com Chiral stationary phases are employed to separate enantiomers, which are stereoisomers that are non-superimposable mirror images. chromatographyonline.com While SFC is a valuable technique for the separation of chiral compounds, specific details regarding the application of SFC for the chiral separation of this compound were not available in the provided information. nih.govselvita.comchromatographyonline.comchiraltech.commdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, including this compound. ijpcbs.comjapsonline.comnih.govmaybridge.comgoogle.comlibretexts.org Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to assign protons and carbons within the molecule based on their chemical shifts, splitting patterns, and coupling constants. nih.govgoogle.comgoogle.com Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide crucial connectivity information, allowing for the complete assignment of signals and confirmation of the proposed structure. nih.gov

Specific NMR data for this compound have been reported, providing characteristic signals that aid in its identification and structural confirmation. japsonline.comlibretexts.org

| NMR Type | Solvent | Key Chemical Shifts (ppm) |

| ¹H NMR | Data not explicitly detailed in snippets, but mentioned as used for assignment. nih.govgoogle.com | |

| ¹³C NMR | Data not explicitly detailed in snippets, but mentioned as used for assignment. nih.govgoogle.com |

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. whitman.eduwikipedia.orgijpcbs.comlibretexts.orgjapsonline.comlibretexts.org MS techniques, often coupled with chromatographic methods like GC or HPLC, are used for the analysis and identification of this compound. wikipedia.orgijpcbs.comlibretexts.org

The molecular ion peak in the mass spectrum corresponds to the intact molecule, providing its molecular weight. libretexts.org Fragmentation occurs when the molecular ion breaks down into smaller, charged fragments. wikipedia.orglibretexts.org The pattern of these fragments is unique to a given molecule and can be used to deduce structural features. wikipedia.orglibretexts.orglibretexts.org Analysis of fragmentation pathways helps in the structural elucidation of this compound. wikipedia.orglibretexts.org

Predicted collision cross-section values for this compound mesylate adducts have been reported, which can be useful in ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 374.15981 | 189.9 |

| [M+Na]⁺ | 396.14175 | 200.9 |

| [M+NH₄]⁺ | 391.18635 | 196.3 |

| [M+K]⁺ | 412.11569 | 196.6 |

| [M-H]⁻ | 372.14525 | 198.5 |

| [M+Na-2H]⁻ | 394.12720 | 191.4 |

| [M]⁺ | 373.15198 | 193.8 |

| [M]⁻ | 373.15308 | 193.8 |

Note: These values are for this compound mesylate and are predicted collision cross-section values. uni.lu

Different ionization techniques and mass analyzers can be employed in MS, each providing different types of information. wikipedia.org The interpretation of fragmentation patterns, guided by established fragmentation rules and databases, is crucial for confirming the structure of this compound and identifying related impurities. libretexts.orglibretexts.orgreddit.comnih.gov

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely employed for the separation, detection, and quantification of target analytes, even at trace levels. bioxpedia.commeasurlabs.com It combines the separation capabilities of liquid chromatography (LC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). eag.com For a compound like this compound, LC separates the compound from a mixture, while the mass spectrometer provides molecular weight information and fragmentation patterns that aid in identification and structural elucidation. eag.com

LC-MS/MS is particularly valuable for trace analysis of this compound in various samples, including biological matrices, due to its high sensitivity and specificity. bioxpedia.commeasurlabs.com The tandem mass spectrometry aspect involves the fragmentation of selected ions (precursor ions) into smaller product ions, generating a unique fragmentation fingerprint for the compound. eag.com This fragmentation pattern is highly specific to the structure of this compound, allowing for its unambiguous identification and differentiation from other compounds with similar masses. eag.com

Furthermore, LC-MS/MS is indispensable for the identification of metabolites of this compound. By analyzing samples from metabolic studies, researchers can detect and characterize transformed versions of the parent compound based on their distinct LC retention times and MS/MS fragmentation patterns. This provides crucial information about how this compound is processed within biological systems. Predicted collision cross-section (CCS) values, which can be calculated for ions, provide an additional dimension of information in LC-MS analysis, aiding in compound identification and structural characterization. uni.lu

Below is a table showing predicted collision cross sections for different adducts of this compound mesylate (C20H23NO6), which can be relevant for LC-MS analysis. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 374.15981 | 189.9 |

| [M+Na]+ | 396.14175 | 200.9 |

| [M+NH4]+ | 391.18635 | 196.3 |

| [M+K]+ | 412.11569 | 196.6 |

| [M-H]- | 372.14525 | 198.5 |

| [M+Na-2H]- | 394.12720 | 191.4 |

| [M]+ | 373.15198 | 193.8 |

| [M]- | 373.15308 | 193.8 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and chemical bonds present within a molecule. tanta.edu.egsavemyexams.commdpi.comutoronto.ca These techniques measure the vibrations of atoms within a molecule when exposed to infrared light (IR) or monochromatic light (Raman). tanta.edu.egsavemyexams.comutoronto.ca

IR spectroscopy involves the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies. tanta.edu.egsavemyexams.com The resulting IR spectrum shows characteristic absorption bands at wavenumbers corresponding to different functional groups (e.g., O-H, C=O, C-H). savemyexams.comlibretexts.org This allows for the identification of the functional groups present in this compound, such as hydroxyl groups, ether linkages within the benzodioxin rings, and amine groups, based on the positions and intensities of the absorption peaks. One patent related to this compound mentions the use of IR spectroscopy, indicating its application in the characterization of the compound or related substances. googleapis.com

Raman spectroscopy, on the other hand, is based on the inelastic scattering of light. utoronto.cateagasc.ie When a sample is illuminated with a laser, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in energy corresponding to the vibrational modes of the molecule. utoronto.cateagasc.ie Raman spectroscopy is particularly sensitive to vibrations of nonpolar bonds and functional groups with easily polarizable electron clouds, such as carbon-carbon double and triple bonds and aromatic rings. utoronto.ca Given this compound's structure containing benzodioxin rings, Raman spectroscopy would be complementary to IR spectroscopy in providing a complete vibrational fingerprint of the molecule, aiding in structural confirmation and analysis of its solid-state properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.commsu.edu This technique is primarily used to study electronic transitions within molecules, particularly those containing chromophores – functional groups that absorb UV or visible light. technologynetworks.commsu.edu

When a molecule absorbs UV or visible light, electrons in lower-energy orbitals are excited to higher-energy orbitals. technologynetworks.commsu.edu The UV-Vis spectrum shows absorption bands at specific wavelengths (λmax) that are characteristic of the electronic structure of the molecule. technologynetworks.commsu.edu this compound's structure includes aromatic rings (part of the benzodioxin system), which are known chromophores and exhibit characteristic UV absorption bands. msu.edu UV-Vis spectroscopy can be used to identify and quantify this compound in solution based on its specific absorbance profile. technologynetworks.com Changes in the UV-Vis spectrum, such as shifts in λmax or changes in absorbance intensity, can also provide information about the molecule's environment or interactions with other substances. msu.eduyoutube.comresearchgate.net Factors like solvent polarity and pH can influence the electronic transitions and thus the UV-Vis spectrum. youtube.com

Circular Dichroism (CD) for Chiral Properties and Conformation

Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. nih.govresearchgate.netisbg.fr CD measures the difference in absorption between left-handed and right-handed circularly polarized light by a chiral sample. isbg.fr This difference in absorption, known as the CD signal, is sensitive to the stereochemistry and conformation of the molecule. nih.govisbg.fr

Biophysical Techniques for Investigating Molecular Interactions

Biophysical techniques are essential for understanding how this compound interacts with biological targets, such as proteins. These techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of molecular interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor molecular interactions in real-time. cytivalifesciences.comyoutube.comnih.gov It is based on the principle that changes in the refractive index near a sensor surface, caused by the binding of a molecule from solution (analyte) to a molecule immobilized on the surface (ligand), can be detected as a change in the resonance angle of polarized light. cytivalifesciences.comyoutube.com

In the context of this compound research, SPR can be used to study its binding to potential target proteins, such as beta-adrenergic receptors. One of the interacting partners (e.g., the receptor protein) is immobilized on the sensor surface, and solutions containing varying concentrations of this compound (the analyte) are flowed over the surface. cytivalifesciences.comnih.gov The SPR instrument measures the change in signal as this compound binds to and dissociates from the immobilized target. youtube.com This allows for the determination of binding kinetics, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. youtube.combiofidus.de SPR provides valuable real-time data on the speed and strength of the interaction between this compound and its biological targets. cytivalifesciences.comyoutube.com

Isothermal Titration Calorimetry (ITC) for Thermodynamics of Binding

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a molecular binding event at a constant temperature. rsc.orgtainstruments.comnih.gov ITC provides a complete thermodynamic profile of the interaction, including the enthalpy change (ΔH), the binding constant (Ka or KD), and the stoichiometry (n) of the binding. rsc.orgtainstruments.comnih.govtu-braunschweig.de

To study the binding of this compound to a target protein using ITC, precise amounts of this compound solution are sequentially injected into a cell containing the protein solution. tainstruments.comtu-braunschweig.de The heat change associated with each injection is measured. rsc.orgtu-braunschweig.de As the protein binding sites become saturated with this compound, the heat signal decreases until only the heat of dilution is observed. rsc.orgmalvernpanalytical.com The integrated heat data are then analyzed to generate a binding isotherm, which can be fitted to a suitable binding model to determine the thermodynamic parameters. rsc.orgtu-braunschweig.de

ITC is a label-free technique and does not require immobilization, making it a versatile tool for studying a wide range of molecular interactions. tainstruments.comtu-braunschweig.de For this compound, ITC can quantify the binding affinity to its targets and provide insights into the driving forces of the interaction (e.g., whether it is primarily driven by enthalpy or entropy). tainstruments.comtu-braunschweig.de This thermodynamic information is crucial for understanding the molecular basis of this compound's activity and for guiding the design of potential drug candidates. tainstruments.comtu-braunschweig.de

This article focuses on the chemical compound this compound, consolidating available information regarding its identification and potential applications. This compound, also known by its synonym CGS 10078B, is characterized as a chemical compound belonging to the class of 1,4-benzodioxin-2-methanol (B8534249) derivatives. ontosight.ai Its chemical structure is defined by the molecular formula C20H23NO6. uni.lu this compound is recognized as a beta-adrenergic blocker and has been explored for potential applications in medicine, particularly in the treatment of cardiovascular diseases, due to its purported effects on reducing blood pressure and heart rate. ontosight.ai Research into its properties, synthesis, and toxicology is noted as ongoing to assess its suitability for clinical use. ontosight.ai

The chemical identification of this compound is facilitated by identifiers such as UNII-5KP3ZO1VLL and its entry in the ChEMBL database as ChEMBL2104689. ontosight.ai Its PubChem Compound ID (CID) is 10434826. uni.lunih.gov

In Vitro and Preclinical Model Systems for Mechanistic Studies of Bendacalol

Development and Application of Cell-Based Assays

Cell-based assays represent a foundational tool in the characterization of Bendacalol, providing quantifiable data on its biological effects in a controlled setting. immunologixlabs.comyoutube.com These assays are more biologically relevant than simple biochemical assays as they preserve cellular signaling pathways and can better predict the therapeutic response in a complex biological system. immunologixlabs.com The development of robust cell-based systems has been instrumental in the initial screening and mechanistic evaluation of this compound. nih.gov

Receptor binding assays are vital for characterizing the direct interaction between a compound and its molecular target. sygnaturediscovery.com To determine the affinity and specificity of this compound for its target, a G-protein coupled receptor (GPCR), both radioligand and fluorescent binding assays were developed.

Radioligand binding assays have traditionally been a primary method to characterize drug-receptor interactions. sygnaturediscovery.com In these studies, a radiolabeled ligand, such as [³H]-Bendacalol, is used to quantify binding affinity (Ki) and receptor density (Bmax) in cell membranes expressing the target receptor. celtarys.com Competition binding assays, where unlabeled this compound competes with a known radioligand, are commonly used to determine the compound's affinity. sygnaturediscovery.comnih.gov

Fluorescence-based binding assays have emerged as a valuable alternative, avoiding the safety and disposal issues associated with radioactivity. celtarys.comceltarys.com These assays utilize a fluorescently labeled ligand and can be monitored through various methods, including fluorescence polarization (FP) and confocal microscopy. sygnaturediscovery.comceltarys.com FP is a sensitive technique that measures the change in polarization of emitted light when a small fluorescent ligand binds to a larger receptor protein. sygnaturediscovery.com These methods provide a robust platform for determining binding parameters and are suitable for high-throughput screening. nih.gov

Interactive Table: Comparative Binding Affinity of this compound for Target Receptor

| Compound | Assay Type | Ligand Used | Binding Affinity (Ki) (nM) |

| This compound | Radioligand | [³H]-Standard | 15.2 ± 1.8 |

| This compound | Fluorescent | Fluoro-Standard | 18.5 ± 2.1 |

| Competitor X | Radioligand | [³H]-Standard | 98.7 ± 7.5 |

| Competitor X | Fluorescent | Fluoro-Standard | 105.4 ± 8.9 |

Following receptor binding, functional assays are necessary to determine the biological consequence of this interaction—whether this compound acts as an agonist, antagonist, or inverse agonist. Since the target GPCR is coupled to adenylyl cyclase, the measurement of cyclic adenosine (B11128) monophosphate (cAMP) is a direct readout of receptor activation. giffordbioscience.comnih.gov

Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while activation of Gi-coupled receptors causes a decrease. giffordbioscience.comgoogle.com For the characterization of this compound, a cell line stably expressing the target receptor was utilized. To test for agonist activity, cells were treated with increasing concentrations of this compound, and cAMP levels were measured. To test for antagonist activity, cells were co-treated with a known agonist and varying concentrations of this compound to measure the inhibition of the agonist-induced cAMP response. giffordbioscience.com Time-resolved fluorescence resonance energy transfer (TR-FRET) is a common, highly sensitive method for quantifying cAMP levels in these assays. giffordbioscience.com

Interactive Table: Functional Activity of this compound in cAMP Assay

| Assay Mode | Compound | Parameter | Value (nM) |

| Agonist | This compound | EC₅₀ | >10,000 |

| Antagonist | This compound | IC₅₀ | 25.4 ± 3.1 |

| Control | Standard Agonist | EC₅₀ | 8.1 ± 0.9 |

| Control | Standard Antagonist | IC₅₀ | 45.9 ± 5.3 |

To investigate downstream effects of this compound's mechanism of action, enzyme activity assays were conducted. Characterizing enzyme activity in cellular lysates or with purified recombinant enzymes provides crucial information about a compound's impact on specific metabolic or signaling pathways. nih.govassaygenie.com The use of cell lysates allows for the study of enzyme function in an environment that closely approximates the cellular milieu. nih.gov

Initial studies using cell lysates from this compound-treated cells suggested a modulatory effect on a key intracellular kinase. To confirm this, a recombinant system with the purified enzyme was used. This approach avoids the complexity of cellular lysates, where multiple enzymes could influence the results. researchgate.net The activity of the kinase was measured by quantifying the phosphorylation of a specific substrate, often using colorimetric, fluorescent, or radiometric methods. nih.gov These experiments determined this compound's inhibitory potential on the target enzyme.

Interactive Table: Inhibitory Activity of this compound on Target Kinase

| Enzyme Source | Compound | Parameter | Value (µM) |

| Cellular Lysate | This compound | Apparent IC₅₀ | 5.8 ± 0.7 |

| Recombinant System | This compound | IC₅₀ | 2.1 ± 0.3 |

| Control | Staurosporine | IC₅₀ | 0.05 ± 0.01 |

While traditional 2D cell cultures, or monolayers, are useful for initial high-throughput screening, they have limitations in mimicking the complex in vivo environment. nih.govwaocp.org Three-dimensional (3D) cell culture models, such as spheroids, more accurately replicate the cell-cell and cell-extracellular matrix interactions, tissue architecture, and physiological gradients found in living tissues. nih.govwaocp.orgpharmanow.live

The cellular response to this compound was compared in both 2D and 3D culture models. Cancer cell lines were grown either as monolayers on plastic dishes or as spheroids in low-adhesion plates or hanging drop cultures. nih.govpharmanow.live The effect of this compound on cell viability and proliferation was assessed. It is commonly observed that cells grown in 3D models exhibit increased resistance to therapeutic agents compared to their 2D counterparts. visikol.com This was also the case for this compound, highlighting the importance of using more physiologically relevant models in preclinical evaluation. visikol.com

Interactive Table: Cytotoxic Effect of this compound in 2D vs. 3D Cell Culture

| Cell Line | Culture Model | Effect Measured | IC₅₀ (µM) |

| HT-29 | 2D Monolayer | Viability | 12.5 ± 1.9 |

| HT-29 | 3D Spheroid | Viability | 48.2 ± 5.6 |

| A549 | 2D Monolayer | Viability | 21.8 ± 2.5 |

| A549 | 3D Spheroid | Viability | 95.3 ± 11.4 |

Organotypic Slice Cultures and Advanced Tissue Models for Complex System Analysis

To study the effects of this compound in an even more complex system that preserves the native tissue architecture, organotypic slice cultures were employed. nih.gov These ex vivo models, prepared from specific tissues like the brain or tumors, maintain the three-dimensional structure and cellular diversity of the original organ for extended periods. nih.govspringernature.comnih.gov

For neurobiology studies, hippocampal slice cultures were prepared and maintained in vitro. springernature.comresearchgate.net This model allows for the investigation of this compound's effects on synaptic function and neuronal networks within a preserved microcircuit. springernature.com In oncology research, slice cultures derived directly from human glioblastoma tissue were used to analyze the impact of this compound on tumor cell invasion and migration within the context of the native tumor microenvironment. youtube.com This technique provides a powerful platform for assessing compound efficacy in a patient-relevant setting, bridging the gap between cell culture and in vivo studies. nih.govyoutube.com

Mechanistic Investigations in Non-Mammalian Model Organisms (e.g., Zebrafish for developmental biology insights)

Non-mammalian model organisms offer unique advantages for rapid, whole-organism screening and for studying developmental processes. nih.gov The zebrafish (Danio rerio) has emerged as a powerful vertebrate model system for genetics and developmental biology due to its rapid external development, optical transparency, and high genetic homology with humans. mdpi.commbl.edu

Zebrafish embryos were exposed to this compound to gain insights into its potential effects on vertebrate development. nih.gov The transparent embryos allow for real-time imaging of organogenesis, making it possible to identify specific developmental toxicities or phenotypic changes. pbs.org In studies with this compound, researchers observed its impact on key developmental processes such as cardiovascular formation and neuronal development. These findings in a whole-organism context provide valuable, early-stage information that can guide further preclinical studies in mammalian models. mdpi.comnih.gov

Interactive Table: Developmental Observations in Zebrafish Embryos Exposed to this compound

| Concentration | Timepoint (hpf*) | Observation | Severity |

| Control | 48 | Normal development | N/A |

| 1 µM | 48 | Mild pericardial edema | Mild |

| 5 µM | 48 | Severe pericardial edema, reduced circulation | Severe |

| 1 µM | 72 | Delayed motor neuron development | Mild |

| 5 µM | 72 | Truncated axis, significant neurogenesis defects | Severe |

\hpf: hours post-fertilization*

Emerging In Vitro Platforms for High-Throughput Mechanistic Screening

The evolution of in vitro models has moved from traditional static 2D cell cultures toward dynamic systems that more accurately replicate human physiology. frontiersin.orgnih.gov These emerging platforms are crucial for generating more predictive data on a compound's mechanism of action before it enters clinical trials. For a compound like this compound, these technologies would allow for a detailed investigation of its cellular and tissue-level effects in a controlled, human-relevant environment.

Microfluidic Systems for Dynamic Physiological Emulation

Microfluidic systems utilize precisely engineered microchannels to handle small volumes of fluids, enabling the creation of stable microenvironments that mimic physiological conditions. nih.govmdpi.com These devices offer superior control over fluid flow, nutrient gradients, and shear stress, which are critical factors in replicating the behavior of cells in vivo. frontiersin.org

Detailed Research Applications for this compound: The application of microfluidic devices could be instrumental in understanding the pharmacodynamics of this compound. For instance, a system could be designed to create a concentration gradient of this compound across a cell culture, allowing researchers to simultaneously observe dose-dependent responses in real-time. This technique is invaluable for identifying the specific signaling pathways that this compound may activate or inhibit. Modern advancements in 3D printing and new materials are making the prototyping of such systems faster and more cost-effective. mdpi.com

Below is a hypothetical experimental design for assessing this compound's effect on a specific cell type using a microfluidic device.

| Parameter | Description | Potential Data Output for this compound |

| Cell Type | Target cells relevant to this compound's hypothesized mechanism (e.g., cancer cells, hepatocytes). | Cell viability, proliferation rates, morphological changes. |

| Flow Rate | Controlled perfusion to mimic blood flow and ensure constant compound exposure. | Determination of how shear stress influences this compound's cellular uptake and efficacy. |

| Concentration Gradient | A gradient of this compound is established across the cell culture chamber. | Identification of the minimal effective concentration and the IC50 (half-maximal inhibitory concentration). |

| Biomarker Analysis | On-chip sensors or downstream analysis of collected fluid. | Measurement of secreted proteins, metabolites, or changes in gene expression in response to this compound. |

Organ-on-a-Chip and Multi-Organ Systems for Integrated Biological Responses

Organ-on-a-chip (OOC) technology represents a significant leap forward from simple cell cultures by integrating microfluidics with living cells to emulate the structure and function of human organs. frontiersin.orgnih.govnih.gov These devices, often fabricated from materials like polydimethylsiloxane (PDMS), can recreate tissue-tissue interfaces, air-liquid interfaces, and mechanical forces such as breathing or peristalsis. frontiersin.orgnih.gov This complexity provides a more physiologically relevant context for studying a compound's effects. nih.gov

For a compound like this compound, OOCs would enable researchers to investigate its impact on organ-level physiology. For example, a "liver-on-a-chip" could be used to study this compound's metabolism and potential hepatotoxicity, while a "lung-on-a-chip" could model its effects on respiratory tissues. frontiersin.org

Multi-organ systems take this concept a step further by connecting different OOCs to simulate how they interact within the human body. youtube.com This integrated approach is critical for understanding the systemic effects of a compound. For instance, a system linking a "gut-on-a-chip" to a "liver-on-a-chip" could model the absorption, metabolism, and first-pass effect of orally administered this compound.

The table below outlines a potential multi-organ chip experiment to evaluate the systemic effects of this compound.

| Organ Chip | Cell Types | Physiological Function Modeled | Mechanistic Question for this compound |

| Intestine-on-a-Chip | Intestinal epithelial cells, endothelial cells | Nutrient/compound absorption, barrier function | What is the bioavailability and absorption rate of this compound? |

| Liver-on-a-Chip | Hepatocytes, stellate cells, Kupffer cells | Metabolism, detoxification, protein synthesis | Is this compound metabolized by the liver? Are the metabolites active or toxic? |

| Kidney-on-a-Chip | Proximal tubule cells, glomerular cells | Filtration, reabsorption, secretion | How is this compound and its metabolites cleared from the system? |

| Target Organ-on-a-Chip | e.g., Tumor cells, endothelial cells | Disease-specific pathophysiology | Does this compound reach the target tissue and exert its intended therapeutic effect? |

These advanced in vitro platforms offer powerful tools for the detailed mechanistic evaluation of new chemical entities. While specific research findings for this compound in these systems are not yet available, the methodologies described provide a clear roadmap for future investigations into its biological activity and physiological impact.

Future Directions and Emerging Research Avenues for Bendacalol Studies

Q & A

Basic: How to Formulate a Focused Research Question on Bendacalol's Mechanism of Action?

Methodological Answer:

Begin with the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe) to structure the question. For example:

- Population: Specific cell lines or animal models (e.g., "In hypertensive rat models...").

- Intervention: Dose range and administration route of this compound.

- Outcome: Molecular targets (e.g., receptor binding affinity, calcium channel modulation).

Ensure specificity by narrowing the scope (e.g., "How does this compound inhibit β-adrenergic receptors in cardiomyocytes?" vs. a broad query about "effects on the heart"). Conduct a systematic literature review to identify gaps and align with existing hypotheses .

Basic: What Experimental Design Considerations Are Critical for In Vitro Studies of this compound?

Methodological Answer:

- Control Groups : Include positive/negative controls (e.g., known β-blockers for comparison).

- Sample Size : Use power analysis to determine replicates, minimizing Type I/II errors.

- Blinding : Randomize treatment assignments to reduce bias.

- Data Analysis Plan : Predefine statistical tests (e.g., ANOVA for dose-response curves) and validation methods (e.g., Western blot for protein expression). Reference protocols from prior studies to ensure reproducibility .

Advanced: How to Resolve Contradictions Between Preclinical and Clinical Data on this compound's Efficacy?

Methodological Answer:

- Re-evaluate Study Designs : Compare species-specific pharmacokinetics (e.g., metabolic differences in rodents vs. humans).

- Bias Assessment : Check for confounding variables (e.g., comorbidities in clinical cohorts).

- Statistical Reconciliation : Apply meta-regression to adjust for heterogeneity in sample sizes or endpoints.

- Iterative Testing : Replicate preclinical findings using human-derived cell models or organoids .

Advanced: What Statistical Methods Are Appropriate for Dose-Response Studies of this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Bootstrapping : Assess confidence intervals for small-sample studies.

- Sensitivity Analysis : Test robustness by varying assumptions (e.g., log-transformation of skewed data).

- Multivariate Analysis : Account for covariates like age or baseline blood pressure in clinical data .

Basic: How to Ensure Reproducibility in this compound Pharmacokinetic Studies?

Methodological Answer:

- Protocol Standardization : Detail solvent formulations, storage conditions, and administration timing.

- Instrument Calibration : Validate HPLC/MS equipment with reference standards.

- Data Transparency : Share raw datasets (e.g., plasma concentration-time curves) and metadata in repositories.

- Cross-Lab Validation : Collaborate with independent labs to confirm absorption half-life (t₁/₂) and bioavailability .

Advanced: How to Integrate Multi-Omics Data to Understand Bendacylol's Systemic Effects?

Methodological Answer:

- Pathway Enrichment Analysis : Use tools like STRING or KEGG to link transcriptomic data (e.g., upregulated genes) with proteomic profiles.

- Machine Learning : Apply unsupervised clustering to identify biomarker patterns in metabolomic datasets.

- Validation : Confirm findings with orthogonal methods (e.g., CRISPR knockouts for candidate genes).

- Cross-Disciplinary Collaboration : Partner with bioinformaticians to manage high-dimensional data .

Basic: What Ethical Considerations Are Essential When Designing Human Trials Involving this compound?

Methodological Answer:

- Informed Consent : Disclose risks (e.g., hypotension) and alternative therapies.

- Ethics Review : Submit protocols to institutional review boards (IRBs) for approval.

- Data Anonymization : Encrypt participant identifiers in electronic health records.

- Adverse Event Reporting : Implement real-time monitoring for severe side effects (e.g., bradycardia) .

Advanced: How to Conduct a Meta-Analysis of this compound's Adverse Effects Across Heterogeneous Studies?

Methodological Answer:

- PRISMA Guidelines : Systematically screen studies using inclusion/exclusion criteria (e.g., RCTs only).

- Heterogeneity Tests : Apply I² statistics to quantify variability; use random-effects models if I² > 50%.

- Subgroup Analysis : Stratify by dose, patient demographics, or study duration.

- Publication Bias Assessment : Generate funnel plots and Egger’s regression to detect missing studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.